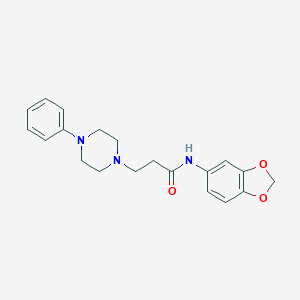
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Benzylpiperazine (BZP), and it is a synthetic stimulant that belongs to the class of piperazine derivatives. BZP was initially developed as an anti-parasitic drug, but it was later found to have stimulant properties.
Mecanismo De Acción
The exact mechanism of action of 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- is not fully understood. However, it is believed to act on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, alertness, and euphoria. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-documented. It can be used to study the effects of stimulants on the central nervous system. However, its potential for abuse and adverse effects limits its use in research.
Direcciones Futuras
There are several potential future directions for research on 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been found to have similar effects to amphetamines, which are commonly used to treat ADHD. However, further research is needed to determine its safety and efficacy for this application.
Another potential area of research is the development of new psychoactive compounds based on the structure of 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-. These compounds could have similar effects to 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- but with fewer adverse effects and a lower potential for abuse.
Conclusion:
In conclusion, 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- (1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-) is a synthetic stimulant that has gained significant attention in the scientific community. It has several potential applications in various fields, including as a research tool and as a treatment for ADHD. However, its potential for abuse and adverse effects limit its use in research and clinical applications. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a psychoactive drug. 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been found to have stimulant properties similar to amphetamines, and it has been used as a recreational drug in some countries. However, due to its potential for abuse, it has been banned in many countries.
Propiedades
Número CAS |
84707-85-7 |
|---|---|
Nombre del producto |
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- |
Fórmula molecular |
C20H23N3O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-16-6-7-18-19(14-16)26-15-25-18)8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) |
Clave InChI |
IGXPMZOLMUTNGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

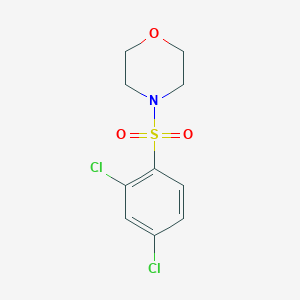

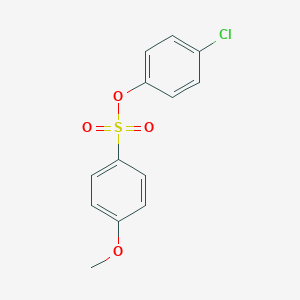
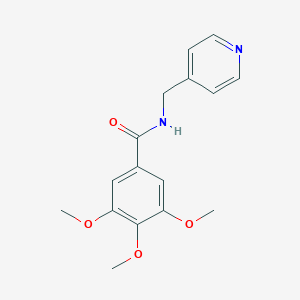



![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
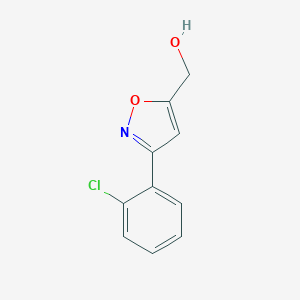
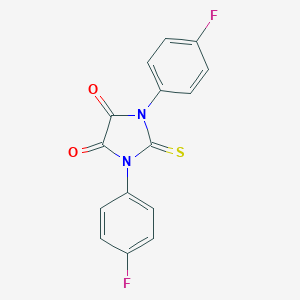
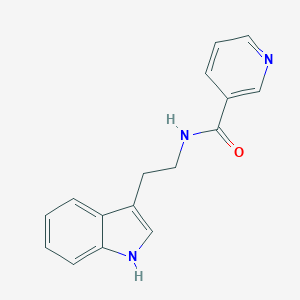
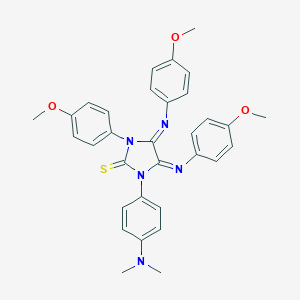
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)